molecular formula C28H26ClN3O5 B2871499 ethyl 4-[2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate CAS No. 612046-44-3

ethyl 4-[2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

Cat. No.: B2871499
CAS No.: 612046-44-3
M. Wt: 519.98
InChI Key: SWBOOCXVDUTPMY-UHFFFAOYSA-N
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Description

Ethyl 4-{2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-d]isoxazole structure, followed by the introduction of the chlorophenyl and dimethylaminophenyl groups. The final step involves esterification to form the ethyl benzoate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Ethyl 4-{2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Ethyl 4-{2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate: This compound has a bromine atom instead of a chlorine atom, which may affect its reactivity and biological activity.

    Ethyl 4-{2-(4-chlorophenyl)-3-[4-(methylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate: The presence of a methylamino group instead of a dimethylamino group can influence the compound’s properties and interactions.

The uniqueness of ethyl 4-[2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

Structural Overview

The compound features several functional groups that contribute to its biological activity:

  • Ethyl ester : Enhances lipophilicity, aiding in membrane permeability.
  • Chlorophenyl and dimethylaminophenyl groups : Potentially involved in receptor binding and modulation.
  • Dioxo and pyrrolidine structures : May play a role in enzyme inhibition or interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For example, compounds with dioxo and pyrrolidine frameworks have shown effectiveness against various bacterial strains. A study demonstrated that a related compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ciprofloxacin .

CompoundMIC (µg/mL)Bacterial Strain
Ethyl derivative16E. coli
Ciprofloxacin8E. coli
Ketoconazole32Candida albicans

Antioxidant Activity

The antioxidant potential of compounds similar to ethyl 4-[2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate has been evaluated using the DPPH radical scavenging assay. Results suggest that these compounds can effectively scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays reveal that certain derivatives may induce apoptosis in cancer cell lines. For instance, a related compound was tested against human breast cancer cells (MCF-7), showing a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM .

The proposed mechanisms of action for this compound include:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which play crucial roles in inflammation and cancer progression.
  • Receptor modulation : The dimethylamino group may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The findings indicated a promising activity profile, particularly against Gram-positive bacteria, suggesting further investigation into its therapeutic applications .

Evaluation of Anticancer Properties

In another study focusing on its anticancer properties, the compound was administered to xenograft models of breast cancer. Results showed significant tumor regression compared to controls, highlighting its potential as a chemotherapeutic agent .

Properties

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O5/c1-4-36-28(35)18-7-13-21(14-8-18)31-26(33)23-24(17-5-11-20(12-6-17)30(2)3)32(37-25(23)27(31)34)22-15-9-19(29)10-16-22/h5-16,23-25H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBOOCXVDUTPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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